2,5-Difluoro-phenoxyacetonitrile
Overview
Description
2,5-Difluoro-phenoxyacetonitrile is a chemical compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is characterized by the presence of two fluorine atoms attached to a phenoxyacetonitrile structure. This compound is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-phenoxyacetonitrile typically involves the reaction of 2,5-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-phenoxyacetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution reactions: Formation of substituted phenoxyacetonitrile derivatives.
Oxidation reactions: Formation of phenoxyacetic acid derivatives.
Reduction reactions: Formation of phenoxyethylamine derivatives.
Scientific Research Applications
2,5-Difluoro-phenoxyacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Difluoro-phenoxyacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
- Phenoxyacetonitrile
- 2,6-Difluoro-phenoxyacetonitrile
- 2-(Trifluoromethyl)phenoxyacetonitrile
Comparison: 2,5-Difluoro-phenoxyacetonitrile is unique due to the specific positioning of fluorine atoms, which influences its chemical reactivity and biological activity. Compared to phenoxyacetonitrile, the difluoro derivative exhibits enhanced stability and reactivity. The presence of two fluorine atoms also differentiates it from 2-(Trifluoromethyl)phenoxyacetonitrile, which has a trifluoromethyl group instead .
Biological Activity
2,5-Difluoro-phenoxyacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C9H7F2NO
- Molecular Weight : 185.16 g/mol
- CAS Number : 857279-52-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor in different biochemical pathways. Its activity has been studied in relation to several targets, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : It has been shown to act on metabotropic glutamate receptors (mGluRs), which are involved in neurological functions and may have implications in treating psychiatric disorders .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain nitrilases, which are enzymes involved in the hydrolysis of nitriles to corresponding carboxylic acids .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antipsychotic Potential : In preclinical studies, compounds with similar structures have exhibited antipsychotic effects by modulating mGluR activity .
- Anti-cancer Activity : Some derivatives of phenoxyacetonitriles have shown promise in inhibiting tumor growth in xenograft models, suggesting potential applications in oncology .
Study 1: Antipsychotic Activity
A study evaluated the effects of a related phenoxyacetonitrile compound on amphetamine-induced hyperlocomotion in rats. The results indicated that the compound could reverse hyperactivity without causing significant motor impairment, highlighting its potential as an antipsychotic agent .
Study 2: Enzymatic Activity
Research focused on the enzymatic activity of nitrilases revealed that this compound could inhibit specific nitrilase enzymes. The inhibition was quantified using various substrates, demonstrating varying degrees of activity depending on the structural characteristics of the substrate used .
Substrate Type | Enzyme Activity (μmoles/min.mg) |
---|---|
Propionitrile | 0.25 ± 0.1 |
Glutaronitrile | 0.35 ± 0.02 |
Valeronitrile | 1.72 ± 0.1 |
Properties
IUPAC Name |
2-(2,5-difluorophenoxy)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFADUAFKHQKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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